N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt
Brand Name: Vulcanchem
CAS No.: 7675-59-4
VCID: VC3313336
InChI: InChI=1S/C12H23N.C10H11N3O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h11-13H,1-10H2;1-4,6,12H,5H2,(H2,11,14)(H,15,16)/t;6-/m.0/s1
SMILES: C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O
Molecular Formula: C22H34N4O5S
Molecular Weight: 466.6 g/mol

N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt

CAS No.: 7675-59-4

Cat. No.: VC3313336

Molecular Formula: C22H34N4O5S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt - 7675-59-4

Specification

CAS No. 7675-59-4
Molecular Formula C22H34N4O5S
Molecular Weight 466.6 g/mol
IUPAC Name (2S)-4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C12H23N.C10H11N3O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h11-13H,1-10H2;1-4,6,12H,5H2,(H2,11,14)(H,15,16)/t;6-/m.0/s1
Standard InChI Key VAEHYJPYTMRQNC-ZCMDIHMWSA-N
Isomeric SMILES C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)N)C(=O)O
SMILES C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O
Canonical SMILES C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O

Introduction

Chemical Identity and Fundamental Properties

N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt is a derivative of L-asparagine that has been modified with a 2-nitrophenylsulfenyl protecting group. This compound combines the structural elements of an amino acid with protective chemical modifications that enhance its utility in controlled chemical synthesis. The dicyclohexylammonium salt form significantly improves both the stability and solubility properties of the compound, making it particularly valuable for precise biochemical applications requiring controlled reactivity.

The compound is officially registered with CAS number 7675-59-4 and is classified as a research chemical rather than a pharmaceutical or consumer product . Its IUPAC name is (2S)-4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine, reflecting its complex molecular structure that incorporates multiple functional groups. The compound contains one defined stereocenter, maintaining the L-configuration of the parent asparagine amino acid .

Physical and Chemical Characteristics

The compound exists as a solid at room temperature and exhibits specific physical properties that affect its handling and storage requirements . Below is a comprehensive table summarizing its key physicochemical parameters:

PropertyValueSource
Molecular FormulaC₂₂H₃₄N₄O₅S
Molecular Weight466.6 g/mol
Monoisotopic Mass466.224991
Physical State (20°C)Solid
CAS Registry Number7675-59-4
Stereochemistry1 defined stereocenter
Storage RecommendationCool, dark place (<15°C)

Molecular Structure and Composition

The molecular structure of N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt consists of two primary components: the modified asparagine molecule and the dicyclohexylammonium counterion . The asparagine portion contains the 2-nitrophenylsulfenyl group attached to the nitrogen atom of the amino acid, creating a sulfanylamino linkage that serves as a protecting group for the amino function . This structural arrangement is critical for its function in peptide synthesis applications.

The dicyclohexylammonium component consists of two cyclohexyl rings joined by a nitrogen atom and serves as the counter-ion to stabilize the carboxylate group of the protected amino acid . This specific salt form enhances the compound's physical properties, particularly its stability during storage and handling, while maintaining the desired reactivity profile for synthetic applications.

Structural Representations

The compound can be represented through several chemical notation systems, including:

  • Standard InChI: InChI=1S/C12H23N.C10H11N3O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h11-13H,1-10H2;1-4,6,12H,5H2,(H2,11,14)(H,15,16)/t;6-/m.0/s1

  • Standard InChIKey: VAEHYJPYTMRQNC-ZCMDIHMWSA-N

  • Isomeric SMILES: C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)N+[O-])SNC@@HC(=O)O

Synthesis and Preparation

The synthesis of N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt follows established protocols in amino acid protection chemistry . The process typically involves two primary reaction steps: first, the sulfenylation of L-asparagine with 2-nitrophenylsulfenyl chloride to create the protected amino acid, followed by salt formation with dicyclohexylamine.

The initial sulfenylation reaction introduces the 2-nitrophenylsulfenyl protecting group to the amino function of L-asparagine, creating a sulfur-nitrogen bond that blocks the amino group from participating in unwanted side reactions during peptide synthesis . This selective protection is crucial for controlling the reactivity of the amino acid during subsequent coupling reactions .

The salt formation step involves neutralization of the protected amino acid with dicyclohexylamine, resulting in the formation of a stable salt that enhances both the solubility and shelf-life of the protected amino acid. This dual modification strategy—protection of the amino group and formation of a stable salt—creates a compound optimized for peptide synthesis applications .

Applications in Biochemical Research

Role in Peptide Chemistry

N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt plays a significant role in peptide synthesis as a specialized amino acid building block . The 2-nitrophenylsulfenyl (Nps) group serves as a protecting group for the amino function, preventing unwanted side reactions during the stepwise assembly of peptide chains . This protecting strategy is part of a broader methodology developed for controlled peptide synthesis, where selective protection and deprotection steps enable the creation of complex peptide structures .

The nitrophenylsulfenyl protecting group belongs to a class of protecting groups that were developed to improve upon earlier methods in peptide synthesis, offering specific advantages in terms of stability under certain reaction conditions and selective removal when needed . The seminal work by researchers in the 1960s established nitrophenylsulfenyl groups as valuable tools in the peptide chemistry arsenal, as documented in the Journal of the American Chemical Society publications .

Reactivity and Chemical Behavior

The chemical behavior of N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt is primarily defined by the reactivity of the nitrophenylsulfenyl protecting group and the functional groups of the asparagine moiety . The nitrophenylsulfenyl group is selectively removable under mild reducing conditions, typically using thiols such as thiophenol or mercaptoethanol, which attack the sulfur-nitrogen bond without affecting other peptide components .

This selective deprotection mechanism is essential for the compound's utility in sequential peptide synthesis, where different protecting groups must be removed at specific stages of the synthesis process . The carboxyl and amide groups of the asparagine portion retain their characteristic reactivity, allowing for peptide bond formation via standard coupling methods after appropriate activation .

Research indicates that the nitrophenylsulfenyl protection strategy has been employed in the synthesis of various bioactive peptides, where control over the reactivity of amino and carboxyl groups is crucial for achieving the desired peptide sequence and structure . Studies published in the Journal of the American Chemical Society have demonstrated the effectiveness of this protection strategy in complex peptide syntheses requiring orthogonal protection schemes .

Research Applications and Scientific Significance

N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt has contributed to advances in peptide synthesis methodology since its development . The compound exemplifies a broader class of protected amino acids that have enabled the synthetic production of complex peptides with biological and pharmaceutical significance .

Recent research, as indicated by the publication dates in the search results (extending to April 2025), suggests ongoing interest in nitrophenylsulfenyl chemistry for specialized peptide synthesis applications . The continued commercial availability of this compound from chemical suppliers indicates its enduring utility in modern research laboratories .

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